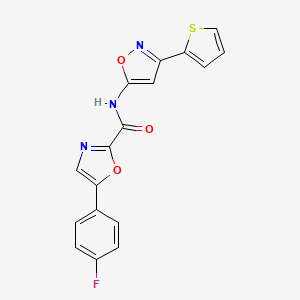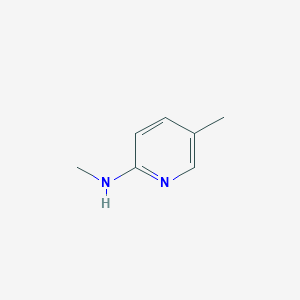![molecular formula C14H10F2N2O2S B2571751 N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide CAS No. 1355912-19-4](/img/structure/B2571751.png)
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide, also known as CT-1812, is a novel small molecule drug that has been developed for the treatment of Alzheimer's disease. It belongs to the class of drugs known as gamma-secretase modulators, which are designed to reduce the production of beta-amyloid, a protein that is believed to play a key role in the development of Alzheimer's disease.
Mecanismo De Acción
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide works by modulating the activity of gamma-secretase, an enzyme that is involved in the production of beta-amyloid. By reducing the activity of gamma-secretase, N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide is able to reduce the production of beta-amyloid, which in turn may slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects
In addition to its effects on beta-amyloid production, N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide is that it has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, one limitation is that its efficacy in human clinical trials has not yet been established.
Direcciones Futuras
There are several potential directions for future research on N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide. One possibility is to conduct further preclinical studies to better understand its mechanism of action and its effects on beta-amyloid production and cognitive function. Another possibility is to conduct clinical trials in humans to determine its safety and efficacy as a treatment for Alzheimer's disease. Finally, it may be possible to explore the use of N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide in combination with other drugs or therapies for the treatment of Alzheimer's disease.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide involves a multi-step process that begins with the reaction of 4-(difluoromethoxy)benzaldehyde with thiophene-2-carboxylic acid to form the corresponding acid chloride. This is then reacted with cyanomethyl magnesium bromide to form the cyanomethyl ester, which is subsequently hydrolyzed to form the final product.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide has been the subject of extensive scientific research, which has demonstrated its potential as a treatment for Alzheimer's disease. In preclinical studies, N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide has been shown to reduce the production of beta-amyloid in the brain, and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O2S/c15-14(16)20-10-3-1-9(2-4-10)11-5-6-12(21-11)13(19)18-8-7-17/h1-6,14H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCUYKWBYVIBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)NCC#N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

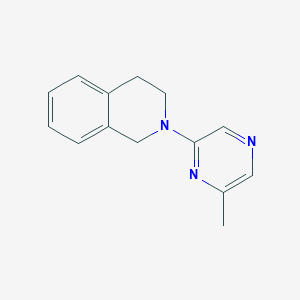
![2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2571672.png)
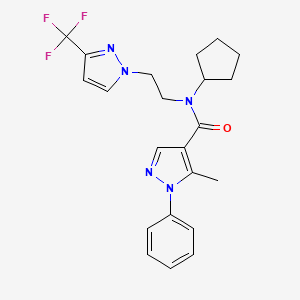
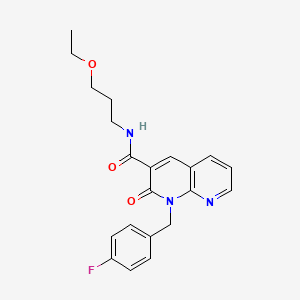

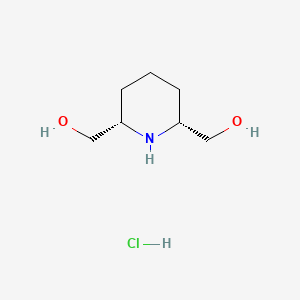
![2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2571679.png)
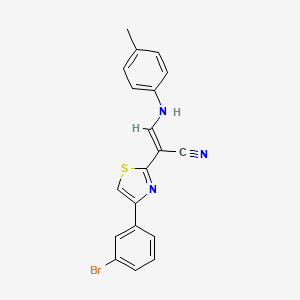
![7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2571683.png)
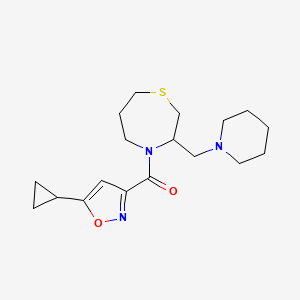
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2571686.png)

